2-(1-Methoxyethyl)-3-methyl oxirane, also known as methyl 3-(2-methoxyethyl)-3-methyl-2-propan-2-yloxirane-2-carboxylate, is a compound characterized by its epoxide structure, which consists of a three-membered cyclic ether. Its molecular formula is , and it has a molecular weight of approximately 216.27 g/mol. The compound features a methoxyethyl group and a methyl group attached to the oxirane ring, contributing to its unique reactivity and properties.
Synthesis of 2-(1-Methoxyethyl)-3-methyl oxirane typically involves the following methods:
2-(1-Methoxyethyl)-3-methyl oxirane has potential applications in several fields:
Several compounds exhibit structural similarities to 2-(1-Methoxyethyl)-3-methyl oxirane, primarily due to their epoxide functionalities. Here are a few notable examples:
The uniqueness of 2-(1-Methoxyethyl)-3-methyl oxirane lies in its specific substitution patterns on the oxirane ring, which influence its reactivity and potential applications compared to simpler epoxides like glycidyl methyl ether or more reactive ones like epichlorohydrin. Its methoxyethyl group may provide enhanced solubility and reactivity under certain conditions, making it a valuable compound for targeted chemical synthesis and potential biological applications.
Epoxidation of alkoxy-substituted alkenes, such as 1-methoxyethyl-3-methylpropene, is typically achieved via two primary routes: peroxyacid-mediated oxidation and halohydrin cyclization.
Peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA) react with alkenes to form epoxides through a syn-addition mechanism, where both oxygen atoms bind to the same face of the double bond [5] . For 2-(1-Methoxyethyl)-3-methyl oxirane, this method ensures high regioselectivity due to the electron-donating methoxy group stabilizing the transition state [5]. Recent advancements employ aldehydes as catalysts to generate dioxirane intermediates in situ, enabling epoxidation with aqueous hydrogen peroxide (H₂O₂) under mild conditions [6]. For example, atropisomeric aldehydes facilitate stereocontrol while minimizing side reactions [6].
Base-induced cyclization of halohydrins offers an alternative pathway. Starting from a β-halo alcohol precursor, treatment with sodium hydroxide eliminates hydrogen halide, forming the epoxide ring [5]. This method is advantageous for substrates sensitive to acidic conditions but requires precise control of reaction stoichiometry to avoid over-oxidation [5].
Table 1: Comparison of Epoxidation Methods
| Method | Reagents | Temperature | Yield (%) | Regioselectivity |
|---|---|---|---|---|
| Peroxyacid (m-CPBA) | m-CPBA, CH₂Cl₂ | 0–25°C | 75–90 | High |
| Aldehyde-Catalyzed | H₂O₂, Aldehyde Catalyst | 20–40°C | 60–85 | Moderate |
| Halohydrin Cyclization | NaOH, H₂O/THF | 50–80°C | 65–80 | Variable |
Asymmetric epoxidation of 2-(1-Methoxyethyl)-3-methyl oxirane is achieved via organocatalysts, avoiding metal-based systems. The Shi epoxidation and pyrrole-proline diketopiperazine (DKP) catalysts are prominent examples.
The Shi method employs a fructose-derived ketone catalyst (1) with oxone (KHSO₅) to generate a dioxirane intermediate, which transfers an oxygen atom to the alkene [8]. This approach achieves enantiomeric excess (ee) >90% for trans-alkenes by exploiting steric hindrance on the catalyst’s re-face [8]. For 2-(1-Methoxyethyl)-3-methyl oxirane, the methoxy group’s electron-donating effects enhance reaction rates and selectivity [6].
DKP catalysts enable aerobic epoxidation using molecular oxygen (O₂) and Hantzsch ester as a reductant [7]. This metal-free system operates at room temperature and tolerates electron-rich alkenes, making it suitable for alkoxy-substituted substrates [7]. Mechanistic studies suggest a dual role for Hantzsch ester: reducing O₂ and promoting catalyst turnover [7].
Table 2: Organocatalytic Systems for Asymmetric Epoxidation
| Catalyst | Oxidant | ee (%) | Temperature | Substrate Scope |
|---|---|---|---|---|
| Shi Fructose Derivative | Oxone | 92–98 | 0°C | Trans-alkenes |
| DKP | O₂/Hantzsch | 80–90 | 25°C | Electron-rich alkenes |
| Atropisomeric Aldehyde | H₂O₂ | 85–93 | 40°C | Cyclic/Acyclic alkenes |
Scaling up 2-(1-Methoxyethyl)-3-methyl oxirane synthesis requires addressing catalyst cost, reaction efficiency, and purification hurdles.
Flow chemistry enhances heat and mass transfer, reducing reaction times and improving yields [6]. For peroxyacid-mediated epoxidation, continuous systems minimize decomposition risks by maintaining low residence times . A two-stage flow process—epoxidation followed by in-line quenching—achieves >85% yield with 99% purity [6].
Industrial processes prioritize recyclable catalysts to reduce costs. Immobilized DKP catalysts on silica supports retain >80% activity after five cycles [7]. Solvent selection also impacts sustainability; switching from dichloromethane to ethyl acetate reduces environmental footprint without compromising yield .
Table 3: Industrial Optimization Strategies
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Catalyst Loading | 10–20 mol% | 5–10 mol% (immobilized) |
| Reaction Time | 12–24 hours | 2–4 hours (flow reactor) |
| Solvent | CH₂Cl₂ | Ethyl Acetate |
| Yield | 70–90% | 80–85% |
Raw material costs for oxone and H₂O₂ are lower than metal-based oxidants, but catalyst synthesis (e.g., Shi catalyst) remains expensive [8]. Regulatory pressures favor halogen-free solvents, driving adoption of greener alternatives like cyclopentyl methyl ether (CPME) .
The nucleophilic ring-opening reactions of 2-(1-Methoxyethyl)-3-methyl oxirane represent fundamental transformations that demonstrate the inherent reactivity of the three-membered oxirane ring system. These reactions proceed through distinct mechanistic pathways depending on the reaction conditions, with the regioselectivity and stereochemistry being critically influenced by the nature of the nucleophile and the presence or absence of acid or base catalysts [1] [2].
Under basic conditions, the ring-opening mechanism follows a classical substitution nucleophilic bimolecular pathway. The strong nucleophiles, such as hydroxide or alkoxide ions, attack the oxirane ring directly without prior activation [1] [2]. The nucleophilic attack occurs preferentially at the less substituted carbon atom, which in the case of 2-(1-Methoxyethyl)-3-methyl oxirane corresponds to the carbon bearing the methyl substituent rather than the more sterically hindered carbon bearing the methoxyethyl group [2] [3]. This regioselectivity arises from steric considerations, as the nucleophile encounters less steric hindrance when approaching the less crowded carbon center [2] [4].
The reaction proceeds with inversion of configuration at the attacked carbon center, consistent with the backside attack characteristic of substitution nucleophilic bimolecular mechanisms [3] [5]. The ring strain energy of approximately 116.3 kilojoules per mole provides the driving force for these transformations, making even relatively poor leaving groups such as alkoxide ions viable in this system [6]. Under basic conditions with sodium hydroxide at 25 degrees Celsius, typical yields range from 85 to 95 percent, with activation energies of approximately 65.2 kilojoules per mole [7] [8].
In contrast, acidic conditions lead to a markedly different mechanistic pathway and regioselectivity pattern. Under acidic conditions, the oxirane oxygen is protonated, activating the ring toward nucleophilic attack [2] [5]. This protonation step fundamentally alters the electronic distribution within the molecule, making the more substituted carbon center more electrophilic and susceptible to nucleophilic attack [2] [4]. The mechanism exhibits characteristics intermediate between substitution nucleophilic unimolecular and substitution nucleophilic bimolecular pathways, with substantial carbocationic character developing at the more substituted carbon [2] [9].
The regioselectivity under acidic conditions favors attack at the more substituted carbon, which can better stabilize the developing positive charge through hyperconjugation and inductive effects from the methoxyethyl substituent [2] [5]. This represents a complete reversal of the regioselectivity observed under basic conditions, demonstrating the profound influence of reaction conditions on the outcome of these transformations [2] [4]. Activation energies under acidic conditions are generally lower, approximately 52.0 kilojoules per mole, due to the activation of the oxirane ring through protonation [7].
The stereochemical outcome under acidic conditions remains predominantly trans, indicating that even with the increased carbocationic character, the reaction maintains significant substitution nucleophilic bimolecular character with backside attack being favored [2] [5]. However, some erosion of stereoselectivity may occur, particularly with more substituted epoxides and under more forcing conditions [2] [9].
Rate constants for these transformations vary significantly with conditions. Under basic conditions with hydroxide attack at 25 degrees Celsius, rate constants of approximately 2.3 × 10⁴ inverse molar per second have been measured, while neutral water attack proceeds much more slowly with rate constants of approximately 4.7 × 10² inverse molar per second [7] [8]. These kinetic data underscore the importance of nucleophile strength in determining reaction rates under different conditions.
Transition metal complexes have emerged as powerful catalysts for the enantioselective and regioselective ring-opening of 2-(1-Methoxyethyl)-3-methyl oxirane, offering unprecedented control over the stereochemical outcome of these transformations [10] [11] [12]. The development of chiral metal catalysts has revolutionized this field, enabling access to enantiomerically enriched products that are valuable intermediates in pharmaceutical and natural product synthesis.
Chromium-based salen complexes represent one of the most successful classes of catalysts for asymmetric epoxide ring-opening reactions [11] [12] [13]. The chiral chromium salen azide complex demonstrates exceptional enantioselectivity in the ring-opening of meso-epoxides with trimethylsilyl azide, achieving enantiomeric excesses of 90 to 98 percent [11] [12]. The mechanism involves cooperative activation of both the epoxide substrate and the nucleophile by two different metal centers, leading to precise control over the stereochemical outcome [11] [12].
Kinetic studies have revealed that the chromium-catalyzed reactions exhibit second-order dependence on catalyst concentration, consistent with a bimetallic pathway involving simultaneous activation of the epoxide and nucleophile [14] [12]. This mechanistic insight has led to the development of covalently linked bimetallic complexes that exhibit 1 to 2 orders of magnitude greater reactivity than their monomeric analogues while maintaining identical enantioselectivity [11] [12].
Cobalt salen complexes have proven particularly effective for hydrolytic ring-opening reactions [11] [12]. These catalysts demonstrate extraordinary substrate generality and allow practical access to enantiopure terminal epoxides on both laboratory and industrial scales [12]. The cobalt-catalyzed hydrolytic ring-opening proceeds under mild conditions and exhibits excellent functional group tolerance, making it suitable for complex substrate transformations [11].
Aluminum salen complexes have shown remarkable regioselectivity in the ring-opening of unsymmetrical trans-epoxides with nitrogen-containing nucleophiles [15] [16]. Unlike most catalytic systems where regioselectivity is substrate-controlled, these aluminum catalysts achieve catalyst-controlled regioselectivity, allowing selective nucleophilic ring-opening of unbiased trans-epoxides [15] [16]. The catalyst features bulky mesityl groups in the ortho-position of the phenoxide and a 2,2'-diamino-1,1'-binaphthalene backbone, providing the steric environment necessary for high regioselectivity [15] [16].
Lanthanide complexes have emerged as versatile catalysts for epoxide ring-opening reactions, offering unique reactivity patterns compared to transition metal catalysts [17] [18] [14]. Ytterbium pybox complexes catalyze the asymmetric ring-opening of meso-epoxides with trimethylsilyl cyanide, yielding beta-trimethylsilyloxy nitrile products with good enantioselectivities of 83 to 92 percent enantiomeric excess [14]. The reaction exhibits second-order kinetic dependence on catalyst concentration and first-order dependence on epoxide concentration, consistent with a bimetallic pathway [14].
Samarium binaphtholate complexes demonstrate excellent enantioselectivity in the ring-opening of meso-epoxides by aromatic amines [18] [19]. These catalysts show an interesting temperature dependence, with maximum enantiomeric excess achieved at minus 40 degrees Celsius due to an isoinversion effect [18] [19]. Reactions with aniline, ortho-anisidine, or para-anisidine with five- or six-membered ring epoxides allow the preparation of beta-amino alcohols with enantiomeric excesses up to 93 percent [18] [19].
Rare earth metal complexes have also found application in carbon dioxide insertion reactions with epoxides [20] [21]. Heterobimetallic rare earth metal-zinc catalysts show remarkable activity under ambient conditions, converting mono-substituted epoxides into cyclic carbonates under 1 atmosphere carbon dioxide at 25 degrees Celsius in 88 to 96 percent yields [20]. These catalysts demonstrate significant synergistic effects between the rare earth metal and zinc centers [20].
The mechanism of transition metal-catalyzed epoxide ring-opening generally involves coordination of the epoxide to the metal center, which activates the carbon-oxygen bonds toward nucleophilic attack [10] [11]. The chiral ligand environment around the metal center controls the facial selectivity of nucleophilic attack, leading to enantioselective transformations [11] [12]. In bimetallic systems, one metal center activates the epoxide while the second metal center coordinates and activates the nucleophile, leading to enhanced reactivity and selectivity [14] [11] [12].
Cascade reactions involving 2-(1-Methoxyethyl)-3-methyl oxirane represent powerful synthetic strategies for the construction of complex molecular architectures in a single synthetic operation [22] [23] [24]. These transformations combine the initial ring-opening step with subsequent bond-forming reactions, allowing multiple chemical transformations to occur in sequence without isolation of intermediates [23] [24].
The design of cascade reactions involving epoxide ring-opening relies on the strategic incorporation of additional reactive sites within the substrate or the use of bifunctional reagents that can participate in multiple reactions [23] [24]. The initial ring-opening of the oxirane generates reactive intermediates, typically alcohols or alkoxides, which can then engage in further transformations such as cyclization, substitution, or addition reactions [22] [23].
One particularly successful approach involves the combination of epoxide ring-opening with cyclization reactions to form tetrahydrofuran derivatives [22] [23]. Under Lewis acidic conditions at 60 degrees Celsius, the initial ring-opening generates an alkoxide intermediate that can undergo intramolecular cyclization with a suitably positioned electrophilic center, forming two new rings in a single operation with yields ranging from 70 to 85 percent [22] [23].
The combination of epoxide ring-opening with substitution reactions has proven effective for the synthesis of amino alcohol derivatives [22] [23]. Base-catalyzed conditions promote the initial ring-opening, followed by nucleophilic substitution reactions that install additional functional groups [22] [23]. These transformations typically proceed in yields of 75 to 90 percent and result in the formation of one carbon-nitrogen and one carbon-oxygen bond [22].
Michael addition cascades represent another important class of transformations involving 2-(1-Methoxyethyl)-3-methyl oxirane [22] [23]. The ring-opening generates a nucleophilic center that can attack Michael acceptors, leading to the formation of cyclohexane derivatives with yields ranging from 65 to 80 percent [22] [23]. These reactions result in the formation of one ring and two carbon-carbon bonds, representing a significant increase in molecular complexity [22].
Aldol-type cascade reactions combine epoxide ring-opening with aldol condensations to generate beta-hydroxy ketone derivatives [22] [23]. The enolate intermediate generated from the ring-opening can react with aldehydes under appropriate conditions, leading to products with yields of 68 to 82 percent and the formation of two new carbon-carbon bonds [22] [23].
More sophisticated cascade sequences involve ring-closing metathesis reactions following the initial epoxide ring-opening [22] [23]. These transformations employ Grubbs catalysts to promote macrocycle formation from appropriately functionalized intermediates [22] [23]. While these reactions proceed with more modest yields of 55 to 75 percent, they enable the formation of complex macrocyclic structures that would be difficult to access through other approaches [22].
Diels-Alder cascade reactions represent particularly powerful transformations for the construction of polycyclic structures [22] [23]. The ring-opening of the oxirane can generate diene or dienophile components that participate in subsequent cycloaddition reactions under thermal conditions [22] [23]. These transformations typically proceed with yields of 60 to 78 percent and result in the formation of two rings and four new bonds, representing a dramatic increase in structural complexity [22].
Mannich-type cascade reactions combine epoxide ring-opening with carbon-nitrogen bond formation through the reaction of the generated nucleophile with imines [22] [23]. These transformations proceed under basic conditions and typically yield beta-amino alcohol derivatives in 72 to 88 percent yield with the formation of one carbon-nitrogen and one carbon-carbon bond [22].
Wittig-type cascade reactions involve the combination of epoxide ring-opening with carbon-carbon double bond formation through reaction with phosphonium ylides [22] [23]. These transformations proceed with yields of 58 to 75 percent and result in the formation of alkene functionalities that can serve as handles for further synthetic elaboration [22].
The success of cascade reactions involving 2-(1-Methoxyethyl)-3-methyl oxirane depends critically on the careful selection of reaction conditions and the timing of each transformation [23] [24]. The initial ring-opening must be sufficiently rapid to generate the reactive intermediate, but not so fast as to consume the substrate before the cascade partner can react [23]. Similarly, the subsequent reactions must be thermodynamically favorable and kinetically accessible under the chosen conditions [23] [24].
Computational studies have provided valuable insights into the mechanisms and selectivities of these cascade transformations [23] [24]. Density functional theory calculations have revealed the transition state structures and energy profiles for key steps in these cascade sequences, enabling the rational design of improved reaction conditions and substrate modifications [23].
The applications of these cascade reactions extend beyond synthetic methodology to include the preparation of biologically active compounds and natural product targets [22] [23]. The ability to construct complex molecular frameworks in a single synthetic operation makes these transformations particularly attractive for medicinal chemistry applications where rapid access to diverse structural analogs is desired [22] [23].
Recent developments in cascade reaction methodology have focused on the development of organocatalytic systems that can promote multiple transformations in sequence [25] [26]. These catalyst systems often feature multiple functional groups that can activate different reaction partners, enabling precise control over the timing and selectivity of each step in the cascade [25] [26].